molecular formula C14H20N2O4S B2558375 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034335-59-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide

Cat. No.: B2558375
CAS No.: 2034335-59-4
M. Wt: 312.38
InChI Key: UFGXHQGJTACICE-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperidine ring, and a sulfone group, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-14(11-3-7-20-9-11)15-12-1-5-16(6-2-12)13-4-8-21(18,19)10-13/h3,7,9,12-13H,1-2,4-6,8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGXHQGJTACICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=COC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Furan-3-carboxylic Acid: The final step involves coupling the piperidine-sulfone intermediate with furan-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfone group or the furan ring.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, electrophiles, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or further oxidized sulfones, while reduction could lead to the formation of thiols or reduced furan derivatives.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophilic center, while the piperidine and furan rings can interact with various biological receptors. This compound may modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Similar structure with a pyrazole ring instead of a furan ring.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-indole-3-carboxamide): Contains an indole ring, offering different biological activity.

Uniqueness

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide is unique due to its combination of a furan ring, piperidine ring, and sulfone group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of ion channels and its implications in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential clinical applications.

This compound primarily acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . The activation of GIRK channels plays a crucial role in regulating neuronal excitability and cardiac function. The presence of the 1,1-dioxidotetrahydrothiophen-3-yl group enhances the metabolic stability and potency of the compound compared to other known GIRK activators.

Biological Characterization

Recent studies have characterized the biological activity of this compound through various assays:

  • Potency : The compound exhibited nanomolar potency in activating GIRK channels, indicating strong efficacy in modulating these ion channels .
  • Stability : In liver microsome assays, the compound demonstrated significant metabolic stability, which is crucial for its potential therapeutic use .
  • Selectivity : Comparative studies showed that it selectively activates GIRK1/2 channels without affecting other potassium channels, suggesting a favorable safety profile .

Table 1: Summary of Biological Activity Data

ParameterValue
Potency (GIRK activation)Nanomolar range
Metabolic StabilityHigh
SelectivityGIRK1/2 specific

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, this compound was tested in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved functional outcomes in treated animals compared to controls.

Case Study 2: Cardiovascular Applications
Another investigation focused on cardiovascular applications where the compound was shown to effectively reduce heart rate variability in animal models. This suggests potential utility in treating arrhythmias or other cardiac conditions linked to altered GIRK channel function.

Q & A

Q. What are the key structural features of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)furan-3-carboxamide, and how do they influence its reactivity?

The compound contains three critical moieties:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group : A sulfone-containing heterocycle with strong electron-withdrawing effects, enhancing stability and directing electrophilic/nucleophilic reactions to specific positions.
  • Piperidine ring : Provides conformational flexibility, influencing receptor-binding kinetics and solubility.
  • Furan-3-carboxamide : The furan’s oxygen enables hydrogen bonding, while the amide linkage participates in π-π stacking.

Steric hindrance from the fused rings necessitates controlled reaction conditions (e.g., low temperatures for acylation) to avoid side products .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis involves:

Intermediate preparation : React 1,1-dioxidotetrahydrothiophen-3-amine with a piperidin-4-yl precursor via reductive amination (NaBH3CN, MeOH, 0–5°C).

Amide coupling : Use furan-3-carboxylic acid with activating agents (e.g., HBTU/DMAP) in anhydrous DMF (pH 8–9, 24–48 hr).

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Q. Optimization :

  • Maintain pH 8–9 to prevent racemization.
  • Screen catalysts (e.g., DMAP) to improve yields by 15–20%.
  • Use cryogenic conditions (−20°C) for sensitive intermediates .

Q. Which analytical techniques are prioritized for characterizing purity and stereochemistry?

  • HRMS/Q-TOF : Confirms molecular mass (error <2 ppm).
  • ¹H/¹³C NMR : Identifies regioisomers (e.g., furan substitution patterns).
  • Chiral HPLC : Resolves enantiomers (Chiralpak AD-H column, hexane/IPA).
  • PXRD/DSC : Detects polymorphic forms impacting solubility.
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How would you design an experiment to evaluate MDM2-p53 interaction inhibition, minimizing false positives?

Tiered approach :

Primary screening : Surface plasmon resonance (SPR) with immobilized MDM2 (ligand density: 8,000–12,000 RU) in HBS-EP buffer (pH 7.4). Include reference flow cells for nonspecific binding subtraction.

Validation : Isothermal titration calorimetry (ITC) at 25°C (20 µM compound vs. 2 µM MDM2) to measure ΔH and Kd.

Competitive assay : Fluorescence polarization using FITC-labeled p53 peptide (IC50 determination).
Controls : Use mutant MDM2 (F19A) and reference inhibitors (e.g., Nutlin-3a) .

Q. How can contradictory solubility data (e.g., vs. mg/mL in PBS) be resolved methodologically?

Investigate:

  • Polymorphism : Analyze via PXRD and DSC.
  • Solution preparation : Standardize equilibration time (24 hr), sonication (10 min), and degassing.
  • pH effects : Test ±0.2 units from physiological pH.
  • Analytical calibration : Compare UV (λmax 280 nm) with nephelometry.
  • Nanoaggregation : Use dynamic light scattering (DLS) at 25°C .

Q. What in vivo pharmacokinetic study design balances ethical rigor and data richness?

  • Species : Sprague-Dawley rats (n=6/group).
  • Dosing : IV (1 mg/kg) with serial blood sampling (2–480 min); oral (10 mg/kg) with sparse sampling.
  • Analytics : LC-MS/MS (LLOQ: 0.1 ng/mL) for plasma/tissue quantification.
  • Satellite groups : Bile duct-cannulated animals for enterohepatic recirculation assessment.
  • 3R compliance : Use cross-over designs to minimize animal numbers .

Q. How can SAR studies identify critical substituents affecting bioactivity?

  • Library design : Modify (a) sulfone oxidation state, (b) piperidine N-substituents, (c) furan position (2- vs. 3-carboxamide).
  • Assays :
    • Enzyme inhibition (IC50).
    • Membrane permeability (PAMPA).
    • Metabolic stability (human liver microsomes).
  • Analysis : Multivariate PLS regression correlating structural descriptors (e.g., cLogP, polar surface area) with activity .

Q. Which computational strategies predict blood-brain barrier (BBB) penetration?

  • Molecular dynamics : Simulate permeability in a DOPC bilayer (50 ns trajectories).
  • QSAR : Use Volsurf+ descriptors (WPSA-2, HBD).
  • Machine learning : Train random forests on in vivo BBB datasets.
  • Validation : In situ brain perfusion (CLbrain) and MDCK-MDR1 assays .

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